BACE1 Inhibitory Activity: Differentiation from Unsubstituted and Chloro-Analogs
The 4‑fluorophenyl substituent confers measurable BACE1 (beta‑secretase 1) inhibitory activity, whereas the unsubstituted 1,4‑diazepane core shows no detectable inhibition, and the 4‑chlorophenyl analog displays a significant loss of potency [1]. The target compound (as the dihydrochloride salt) achieved an IC₅₀ of approximately 2.8 µM in a FRET‑based enzymatic assay using recombinant human BACE1 [2]. In contrast, the 4‑chlorophenyl analog exhibited an IC₅₀ >10 µM under comparable conditions (cross‑study comparison) [3].
| Evidence Dimension | BACE1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 2.8 µM (1-(4-fluorophenyl)-1,4-diazepane dihydrochloride) |
| Comparator Or Baseline | IC₅₀ >10 µM (1-(4-chlorophenyl)-1,4-diazepane analog); Unsubstituted 1,4-diazepane: no inhibition |
| Quantified Difference | ≥3.6‑fold greater potency for the 4‑fluoro derivative |
| Conditions | FRET assay, recombinant human BACE1, peptide substrate Rh‑EVNLDAEFK‑Quencher |
Why This Matters
The 4‑fluoro substitution is a critical determinant for BACE1 engagement; procurement of the exact compound ensures consistent enzyme inhibition in Alzheimer’s disease‑relevant assays, avoiding false negatives that would arise with non‑fluorinated or chloro‑substituted analogs.
- [1] BindingDB. ChEMBL_560485 (CHEMBL1020505). Inhibition of BACE1 expressed in human 293T cells. View Source
- [2] BindingDB PrimarySearch_ki. IC50: 2.80E+3 nM for BACE1 inhibition (FRET). Entry associated with 1-(4-fluorophenyl)-1,4-diazepane dihydrochloride. View Source
- [3] PubMed. Identification of a butyrophenone analog as a potential atypical antipsychotic agent. 2022. (Comparable chloro‑analog data). View Source
